molecular formula C27H25N5O3 B2580658 N-(4-éthylphényl)-2-[4-(3,5-diméthylphénoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acétamide CAS No. 1189981-14-3

N-(4-éthylphényl)-2-[4-(3,5-diméthylphénoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acétamide

Numéro de catalogue: B2580658
Numéro CAS: 1189981-14-3
Poids moléculaire: 467.529
Clé InChI: HNYCHSAYLSJEKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinoxaline moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Applications De Recherche Scientifique

Structural Characteristics

This compound features a triazoloquinoxaline core, which is known for its diverse range of biological activities. The molecular formula is C26H25N5O3C_{26}H_{25}N_{5}O_{3} with a molecular weight of approximately 483.5 g/mol. The intricate structure allows for various interactions with biological targets, making it a subject of interest in drug development.

Anticancer Activity

Research indicates that compounds with the triazoloquinoxaline scaffold exhibit significant anticancer properties. Studies have shown that 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide may intercalate into DNA strands, which could inhibit cancer cell proliferation. Molecular docking studies have demonstrated its potential to bind effectively to DNA and other biomolecules, indicating its utility as an anticancer agent .

Antimicrobial Properties

Quinoxaline derivatives are recognized for their antimicrobial activities. The compound has shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have been synthesized and tested for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory effects. Quinoxaline derivatives have been reported to exhibit significant inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. This inhibition can lead to reduced levels of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

Pharmacokinetics

Pharmacokinetic studies assessing absorption, distribution, metabolism, and excretion (ADME) properties are critical for understanding how this compound behaves in biological systems. Such studies are essential for predicting the therapeutic effectiveness and safety profile of the compound when developed as a drug .

Case Studies

Several case studies highlight the applications of quinoxaline derivatives in drug discovery:

  • Antiviral Applications : Some quinoxaline derivatives have shown protective activity against viral infections such as tobacco mosaic virus (TMV), indicating their potential as antiviral agents .
  • Antitubercular Activity : Quinoxaline derivatives have also been explored for their effectiveness against Mycobacterium tuberculosis, showcasing their role in developing new treatments for tuberculosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinoxaline Formation: The quinoxaline moiety is usually formed by the condensation of o-phenylenediamine with a diketone.

    Coupling Reactions: The triazole and quinoxaline units are then coupled together using suitable linkers and catalysts.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mécanisme D'action

The mechanism of action of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinoxaline moieties allow the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide
  • 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the ethyl group on the phenyl ring, for example, can influence its binding affinity and selectivity towards certain molecular targets.

Activité Biologique

The compound 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide is a heterocyclic organic molecule known for its diverse biological activities. It contains a triazoloquinoxaline core, which has been associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C27H25N5O3C_{27}H_{25}N_{5}O_{3}, with a molecular weight of approximately 467.5 g/mol. The unique structural features include:

  • Triazoloquinoxaline Core : Known for its diverse biological activities.
  • Functional Groups : The presence of phenoxy and acetamide groups enhances its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of triazoloquinoxalines exhibit significant anticancer activity. For instance, compounds with similar structures have shown selective activity against MCF-7 breast cancer cells. The structure-activity relationship (SAR) studies suggest that the electronic and hydrophobic nature of substituents plays a crucial role in their efficacy as DNA intercalators and Topoisomerase II inhibitors .

CompoundActivitySelectivity
NVPEC50: 6.7 nMHigh (SI: 14353)
Compound 3EC50: 3.1 nMModerate (SI: 31798)
Compound 12EC50: 1576 nMLow (SI: 74)

Antimicrobial Activity

The triazoloquinoxaline derivatives have demonstrated antimicrobial properties against various bacterial strains. Preliminary studies show that these compounds can inhibit the growth of Staphylococcus aureus and other pathogens. The mechanism may involve interference with bacterial DNA synthesis or cell wall integrity .

Antiviral Activity

Some analogs of triazoloquinoxalines have been evaluated for their antiviral properties, particularly against HIV. In vitro studies have assessed their effectiveness in inhibiting reverse transcriptase activity and viral replication, with promising results indicating potential as anti-HIV agents .

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of triazoloquinoxaline derivatives, several compounds were tested for their ability to inhibit cell proliferation in MCF-7 cells. The results indicated that modifications to the phenyl substituents significantly enhanced cytotoxicity.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against S. aureus. The results showed that specific substitutions on the quinoxaline core increased antibacterial activity compared to non-substituted analogs.

Synthesis and Derivatives

The synthesis of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazoloquinoxaline core.
  • Introduction of phenoxy and acetamide groups through coupling reactions.
  • Optimization for yield and purity.

Propriétés

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-4-19-9-11-20(12-10-19)28-24(33)16-31-27(34)32-23-8-6-5-7-22(23)29-26(25(32)30-31)35-21-14-17(2)13-18(3)15-21/h5-15H,4,16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYCHSAYLSJEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.